Vanillylmethanol 4-Sulfate Sodium Salt
Description
Overview of Aryl Sulfates in Biochemical Research
Aryl sulfates are a specific class of sulfated organic molecules characterized by a sulfate (B86663) group attached to a phenyl ring. nih.gov Vanillylmethanol 4-Sulfate Sodium Salt is a member of this class. In biochemical research, aryl sulfates are of significant interest primarily because they are common metabolites of phenolic compounds, which are abundant in the diet (e.g., from fruits, vegetables, and plant-based beverages). medchemexpress.com
The formation of aryl sulfates is a critical step in the metabolism of many phenolic compounds in the liver and other tissues. nih.gov The study of these metabolites is essential for understanding the bioavailability, and ultimate biological effects of dietary polyphenols. medchemexpress.com It is often the sulfated metabolites, rather than the parent compounds, that are responsible for the health effects associated with these dietary components. medchemexpress.com
Aryl sulfotransferases, the enzymes responsible for creating aryl sulfates, are a key focus of this research. medchemexpress.com These enzymes can be used as biocatalysts for the in vitro synthesis of aryl sulfate metabolites, providing pure standards necessary for analytical and biological studies. acs.orgmedchemexpress.com The ability to synthesize these compounds allows researchers to investigate their specific biological activities and to develop analytical methods for their detection in biological samples.
Contextualization of this compound within its Class
This compound, with the chemical formula C9H11NaO6S, is the sodium salt of the sulfated form of homovanillyl alcohol. nih.gov Homovanillyl alcohol itself is a known metabolite of hydroxytyrosol, a phenolic compound found in olive oil. wikipedia.org Furthermore, homovanillyl alcohol is a metabolite of the neurotransmitter dopamine (B1211576). wikipedia.org This places this compound in the context of both dietary polyphenol metabolism and neurotransmitter breakdown.
While extensive research specifically on this compound is not widely available in published literature, its existence as a potential metabolite can be inferred from the known metabolic pathways of its parent compounds. The sulfation of phenolic compounds is a common metabolic route, and therefore, the formation of Vanillylmethanol 4-Sulfate in the body following the ingestion of olive oil or as a product of dopamine metabolism is plausible.
Research into the metabolism of similar phenolic compounds has shown that sulfation is a predominant pathway. For example, studies on forsythin, a compound found in Forsythiae Fructus, have demonstrated that it undergoes extensive hydrolysis and subsequent sulfation, with the sulfated metabolite being the major form found in urine. This highlights the importance of sulfation in the pharmacokinetics and excretion of phenolic compounds. While direct research is limited, the study of this compound could provide valuable insights into the metabolic fate of dietary vanilloids and their potential biological significance.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11NaO6S | nih.gov |
| Molecular Weight | 270.24 g/mol | nih.gov |
| IUPAC Name | sodium;[4-(2-hydroxyethyl)-2-methoxyphenyl] sulfate | nih.gov |
| Parent Compound | Homovanillyl alcohol sulfate | nih.gov |
Properties
Molecular Formula |
C₉H₁₁NaO₆S |
|---|---|
Molecular Weight |
270.23 |
Synonyms |
3-Methoxy-4-(sulfooxy)-benzeneethanol Sodium Salt |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Vanillylmethanol 4 Sulfate Sodium Salt
Chemical Synthesis Approaches
Chemical synthesis offers a direct route to sulfated phenolic compounds. The primary challenge lies in controlling the reaction to selectively target the phenolic hydroxyl group and achieve high yields.
Regioselective Sulfation Strategies
The key to synthesizing Vanillylmethanol 4-Sulfate is the regioselective sulfation of the phenolic hydroxyl group at position 4, while leaving the primary alcohol on the ethyl side-chain untouched. The phenolic hydroxyl is more acidic and nucleophilic than the aliphatic alcohol, making it the preferred site for sulfation under controlled conditions.
Common sulfating agents for phenols are sulfur trioxide (SO₃) complexes with nitrogenous bases like pyridine (B92270) or triethylamine. nih.gov These reagents are effective for sulfating a variety of phenolic substrates. mdpi.com The reaction involves the electrophilic attack of the SO₃ complex on the deprotonated phenoxide ion. For vanillylmethanol, the reaction would proceed by selectively targeting the 4-OH group due to its higher reactivity compared to the side-chain alcohol.
Precursor Design and Derivatization for Sulfation
The direct precursor for the synthesis is vanillylmethanol (4-(hydroxymethyl)-2-methoxyphenol). In many cases, direct sulfation of the precursor is possible without protecting groups due to the inherent selectivity of sulfating agents for phenols over alcohols. mdpi.com
However, should the side-chain alcohol interfere, a protection strategy could be employed. This would involve protecting the primary alcohol, carrying out the sulfation of the phenolic hydroxyl, and then deprotecting the side-chain alcohol. This adds steps to the synthesis and is generally avoided unless necessary. Modern methods using SO₃-base complexes often exhibit sufficient selectivity to make protection unnecessary. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of chemical sulfation is highly dependent on reaction conditions. Parameters such as temperature, solvent, reaction time, and the nature of the SO₃ complex are critical for maximizing yield and minimizing side products. For instance, a method involving an SO₃-pyridine complex in acetonitrile (B52724) at elevated temperatures has been used successfully for various phenolic acids. mdpi.com Following the initial reaction, treatment with a base like tributylamine (B1682462) helps in the formation of a tributylammonium (B8510715) sulfate (B86663) intermediate, which is soluble in organic solvents and facilitates purification. nih.govmdpi.com
Below is a table summarizing typical conditions that can be optimized for the sulfation of phenolic precursors like vanillylmethanol.
Table 1: Example Parameters for Optimization of Chemical Sulfation
| Parameter | Condition | Rationale |
|---|---|---|
| Sulfating Agent | SO₃-pyridine, SO₃·NEt₃, SO₃·NBu₃ | The choice of complex can affect reactivity and solubility of intermediates. nih.govmdpi.com |
| Solvent | Acetonitrile, Dioxane | The solvent must be inert to the reaction conditions and able to dissolve the reactants. mdpi.com |
| Temperature | -20°C to 90°C | Higher temperatures can increase reaction rates but may also lead to side products or degradation. mdpi.com |
| Reaction Time | Several hours | Monitored by techniques like Thin-Layer Chromatography (TLC) to determine reaction completion. acs.org |
| Base for Workup | Tributylamine, Diethylamine | Forms an organic-soluble salt intermediate, simplifying purification from inorganic reagents. mdpi.com |
Isolation and Purification Techniques for Synthetic Product
After the reaction is complete, the synthetic product must be isolated and purified. A common procedure involves:
Intermediate Salt Formation: The reaction mixture is treated with a base such as tributylamine to form the tributylammonium salt of the sulfated product. nih.gov
Chromatography: The crude product is purified using column chromatography, often with a resin like Sephadex LH-20, to separate the desired sulfated compound from unreacted precursors and byproducts. mdpi.com
Conversion to Sodium Salt: The purified tributylammonium salt is converted to the final sodium salt. This can be achieved by treating it with sodium 2-ethylhexanoate (B8288628) in a suitable solvent like ethyl acetate. nih.gov
Final Purification and Analysis: The final product's purity is assessed using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The structure is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can verify the position of the sulfate group by observing shifts in the signals of adjacent atoms. nih.gov
Enzymatic Synthesis and Biocatalytic Pathways
Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods for producing sulfated compounds. nih.gov This approach leverages the catalytic activity of specific enzymes to achieve high regioselectivity under mild conditions.
Identification and Characterization of Relevant Sulfotransferases
The key enzymes in enzymatic sulfation are sulfotransferases (SULTs). wikipedia.org These enzymes catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor. nih.gov For the synthesis of phenolic sulfates, aryl sulfotransferases (ASTs) are particularly relevant. nih.gov
Recent research has identified and characterized several bacterial ASTs that can be used for the in vitro synthesis of sulfated polyphenols. acs.org These enzymes, which are independent of the often unstable and expensive PAPS donor, can use more stable sulfate donors like p-nitrophenyl sulfate (pNPS). mdpi.comacs.org Human sulfotransferases, such as SULT1A1, are also well-characterized and known to catalyze the sulfation of small phenolic compounds. nih.govelsevierpure.com The activity of these enzymes can be influenced by the presence of other compounds, with some phenolic acids enhancing or inhibiting their catalytic function. nih.gov
The selection of an appropriate sulfotransferase is critical for efficient synthesis. The enzyme must recognize vanillylmethanol as a substrate and selectively sulfate the 4-hydroxyl position.
Table 2: Characteristics of Relevant Sulfotransferase Types for Phenolic Substrates
| Sulfotransferase Type | Source Organism Example | Sulfate Donor | Substrate Preference | Optimal pH |
|---|---|---|---|---|
| Aryl Sulfotransferase (AST) | Desulfitobacterium hafniense nih.gov | p-Nitrophenyl sulfate (pNPS) | Simple phenols, phenolic acids, flavonoids. nih.govmdpi.com | 8.9 (Tris-glycine buffer) acs.org |
| Aryl Sulfotransferase (AST) | Campylobacter fetus acs.org | p-Nitrophenyl sulfate (pNPS) | High efficiency for polyphenols like kaempferol (B1673270) and luteolin. acs.org | 8.9 (Tris-glycine buffer) acs.org |
| Human SULT1A1 | Homo sapiens nih.gov | PAPS | Small planar phenolic compounds. nih.gov | Varies with substrate |
| Human SULT1E1 | Homo sapiens nih.gov | PAPS | Primarily estrogens, but also some polyphenols. nih.gov | Varies with substrate |
The characterization of these enzymes involves determining their substrate specificity, kinetic parameters, and optimal reaction conditions (e.g., pH, temperature, buffer composition) to develop a robust biocatalytic process for the synthesis of Vanillylmethanol 4-Sulfate Sodium Salt. acs.org
Cofactor Regeneration Systems for Enzymatic Sulfation
The enzymatic sulfation of vanillylmethanol relies on sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. engconfintl.org The high cost of PAPS necessitates the development of efficient cofactor regeneration systems to make these enzymatic processes economically viable. One promising approach involves the metabolic engineering of microbial hosts, such as Escherichia coli, to enhance the intracellular pool of PAPS.
Table 1: Key Enzymes in PAPS Biosynthesis and Regeneration
| Enzyme | Function |
| ATP sulfurylase | Catalyzes the formation of APS from ATP and inorganic sulfate. |
| APS kinase | Phosphorylates APS to form PAPS. |
Biotransformation Applications for Vanillylmethanol Derivatives
Biotransformation, which uses whole microbial cells or purified enzymes to carry out specific chemical modifications, is a powerful tool for the synthesis of vanillylmethanol and its derivatives. nih.gov Genetically engineered microorganisms, particularly E. coli, have been developed to produce vanillyl alcohol, the direct precursor to Vanillylmethanol 4-Sulfate. researchgate.net
These engineered microbes are designed to convert simpler, abundant carbon sources into the desired product. For instance, E. coli has been engineered to produce vanillyl alcohol from glucose via the shikimate pathway. researchgate.net This involves the introduction of heterologous genes and the optimization of metabolic fluxes to channel intermediates towards the target molecule. Coculture engineering strategies have also been employed to improve the production efficiency of vanillyl alcohol, reaching titers of up to 3.89 g/L in fed-batch fermentation. researchgate.net Such biotransformation processes provide a sustainable route to the precursor required for the final sulfation step.
Table 2: Comparison of Vanillyl Alcohol Production Strategies in E. coli
| Strategy | Precursor | Key Genes/Pathways | Reported Titer |
| Monoculture | 3-Dehydroshikimate | 3-Dehydroshikimate-derived pathway | Lower Efficiency |
| Monoculture | 4-Hydroxybenzoate | 4-Hydroxybenzoate-derived pathway | Lower Efficiency |
| Coculture Engineering | Glucose | Optimized upstream and downstream modules | 3.89 g/L |
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the selectivity of biocatalysis with the practicality of chemical synthesis to create efficient and novel reaction cascades. researchgate.net The synthesis of this compound is well-suited to a chemoenzymatic approach, which would involve the enzymatic sulfation of vanillylmethanol as a key step.
A potential chemoenzymatic route would begin with the microbial production of vanillyl alcohol, as described in the biotransformation section. The crude or purified vanillylmethanol can then be subjected to an enzymatic sulfation reaction. This step would employ an arylsulfotransferase capable of acting on benzylic alcohols. nih.govuiowa.edu While many sulfotransferases show specificity for phenols, certain isozymes have been identified that can sulfate benzylic hydroxyl groups. nih.gov
The efficiency of this enzymatic step is critically dependent on the availability of the PAPS cofactor. Therefore, a chemoenzymatic process would ideally incorporate a PAPS regeneration system, as detailed previously. This integrated system, combining microbial precursor synthesis with enzymatic sulfation and cofactor regeneration, represents a state-of-the-art methodology for the production of this compound.
Biosynthesis and Metabolic Fates of Vanillylmethanol 4 Sulfate
Endogenous Formation Pathways
The biosynthesis of vanillylmethanol 4-sulfate is an endogenous process intricately linked to the metabolism of norepinephrine (B1679862), a key neurotransmitter and hormone. The formation involves the action of specific enzymes that modify precursor molecules.
Role of Sulfotransferases in Vanillylmethanol Sulfation
The final step in the formation of vanillylmethanol 4-sulfate is the sulfation of its immediate precursor, vanillylmethanol, also known as 3-methoxy-4-hydroxyphenylglycol (MHPG). This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). Specifically, the cytosolic sulfotransferase SULT1A3 has been identified as a key enzyme responsible for the sulfation of catecholamines and their metabolites. nih.govnih.govnih.govnih.gov SULT1A3 facilitates the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of vanillylmethanol, yielding vanillylmethanol 4-sulfate. The activity of SULT1A3 can vary among individuals due to genetic polymorphisms, which may influence the rate of vanillylmethanol 4-sulfate formation. nih.govnih.gov
Identification of Biosynthetic Precursors
The primary biosynthetic precursor to vanillylmethanol 4-sulfate is the catecholamine norepinephrine. The metabolic conversion of norepinephrine to vanillylmethanol involves a series of enzymatic steps. Norepinephrine is first metabolized to 3,4-dihydroxyphenylglycol (B133932) (DHPG) by monoamine oxidase (MAO) and aldehyde/aldose reductase. Subsequently, DHPG is O-methylated by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG), which is synonymous with vanillylmethanol. nih.govnih.govwikipedia.org This vanillylmethanol then serves as the direct substrate for sulfation by SULT1A3.
The biosynthetic pathway can be summarized as follows: Norepinephrine → 3,4-dihydroxyphenylglycol (DHPG) → 3-methoxy-4-hydroxyphenylglycol (MHPG)/Vanillylmethanol → Vanillylmethanol 4-Sulfate
Tissue and Organ-Specific Biosynthesis in Model Organisms
The biosynthesis of vanillylmethanol 4-sulfate occurs in tissues where the necessary enzymes are present. The precursor, vanillylmethanol (MHPG), is formed from norepinephrine, with a significant portion of its production occurring in the brain. wikipedia.orgnih.gov The subsequent sulfation is dependent on the distribution of sulfotransferases, particularly SULT1A3. In humans, SULT1A3 is found in various tissues, including the liver, brain, and platelets, suggesting that the formation of vanillylmethanol 4-sulfate can occur in these locations. nih.govnih.gov Studies in healthy volunteers have indicated that urinary MHPG sulfate may primarily reflect central norepinephrine turnover, suggesting significant biosynthesis within the central nervous system. nih.gov
Catabolic Pathways and Desulfation Mechanisms
The breakdown of vanillylmethanol 4-sulfate is essential for the excretion and turnover of catecholamine metabolites. This process primarily involves the removal of the sulfate group, a reaction catalyzed by sulfatases.
Characterization of Sulfatase Activity Towards Aryl Sulfates
The hydrolysis of the sulfate ester bond in aryl sulfates, such as vanillylmethanol 4-sulfate, is carried out by enzymes known as arylsulfatases. nih.gov These enzymes are a class of sulfatases that act on a wide range of substrates with an aromatic ring. Several types of arylsulfatases exist, including arylsulfatase A, B, and C, each with different substrate specificities and cellular locations. For instance, arylsulfatase C is known to be located in the microsomal fraction of liver cells. nih.gov The enzymatic hydrolysis of MHPG conjugates, including the sulfate form, has been studied, confirming the role of sulfatases in their breakdown. nih.gov The purified arylsulfatase from Pseudomonas aeruginosa has also been shown to effectively hydrolyze steroid sulfates, demonstrating the general capability of these enzymes to cleave sulfate esters from complex organic molecules. nih.gov
Enzymatic Degradation Products of Vanillylmethanol 4-Sulfate
The primary enzymatic degradation product of vanillylmethanol 4-sulfate is its desulfated precursor, vanillylmethanol (3-methoxy-4-hydroxyphenylglycol). The hydrolysis reaction, catalyzed by an arylsulfatase, cleaves the sulfate group, yielding vanillylmethanol and an inorganic sulfate ion.
Vanillylmethanol 4-Sulfate + H₂O --(Arylsulfatase)--> Vanillylmethanol + SO₄²⁻ + 2H⁺
Following desulfation, vanillylmethanol can be further metabolized. A major subsequent pathway involves its oxidation to vanillylmandelic acid (VMA), which is a principal end-product of norepinephrine metabolism and is excreted in the urine. nih.govwikipedia.org
Data Tables
Table 1: Key Enzymes in the Metabolism of Vanillylmethanol 4-Sulfate
| Enzyme Class | Specific Enzyme (Example) | Role | Substrate(s) | Product(s) |
| Sulfotransferase | SULT1A3 | Biosynthesis (Sulfation) | Vanillylmethanol (MHPG), PAPS | Vanillylmethanol 4-Sulfate, PAP |
| Monoamine Oxidase | MAO-A, MAO-B | Precursor Formation | Norepinephrine | 3,4-dihydroxyphenylglycolaldehyde |
| Aldehyde/Aldose Reductase | Precursor Formation | 3,4-dihydroxyphenylglycolaldehyde | 3,4-dihydroxyphenylglycol (DHPG) | |
| Catechol-O-Methyltransferase | COMT | Precursor Formation | 3,4-dihydroxyphenylglycol (DHPG) | Vanillylmethanol (MHPG) |
| Arylsulfatase | Arylsulfatase C | Catabolism (Desulfation) | Vanillylmethanol 4-Sulfate | Vanillylmethanol (MHPG), Sulfate |
| Alcohol/Aldehyde Dehydrogenase | Further Metabolism | Vanillylmethanol (MHPG) | Vanillylmandelic acid (VMA) |
Table 2: Tissue Distribution of Key Metabolic Enzymes
| Enzyme | Primary Tissue/Organ Locations |
| SULT1A3 | Liver, Brain, Platelets |
| COMT | Liver, Kidney, Brain, Red Blood Cells |
| MAO | Brain, Liver, Gastrointestinal Tract, Platelets |
| Arylsulfatases | Liver (microsomes), Lysosomes in various tissues |
Microbial Metabolism and Biotransformation of Vanillylmethanol 4-Sulfate
The gut microbiome possesses a vast and diverse enzymatic machinery capable of metabolizing a wide array of compounds that are not degraded by host enzymes. tandfonline.comnih.gov Sulfated compounds, including Vanillylmethanol 4-Sulfate, that are excreted into the gastrointestinal tract via bile can be subjected to microbial metabolism.
The key enzymes involved in the microbial metabolism of aryl sulfates are sulfatases. nih.gov These enzymes catalyze the hydrolysis of the sulfate ester bond, releasing the sulfate group and regenerating the original hydroxylated compound. mdpi.comnih.gov In the context of Vanillylmethanol 4-Sulfate, microbial sulfatases would hydrolyze it back to vanillylmethanol.
This desulfation reaction is significant as it can reverse the detoxification process that occurred in the host. The regenerated vanillylmethanol can then be reabsorbed into the host's circulation (enterohepatic circulation) or be further metabolized by the gut microbiota. nih.gov
The microbial degradation of the aromatic ring of compounds like vanillylmethanol can proceed through various pathways, often initiated by oxidation. For instance, vanillyl-alcohol oxidase, an enzyme found in some fungi like Penicillium simplicissimum, can oxidize vanillyl alcohol to vanillin (B372448). scispace.comwur.nlresearchgate.net From vanillin, further microbial degradation can lead to vanillic acid and subsequently to protocatechuic acid, which can then enter central metabolic pathways. mdpi.com
The ability to degrade aromatic compounds is widespread among soil and gut bacteria, including species from the genera Pseudomonas and Rhodococcus. d-nb.infonih.govnih.gov These microorganisms have evolved complex enzymatic systems to break down the stable aromatic ring structure. nih.gov
The following table details examples of microbial sulfatases and their properties:
Table 2: Examples of Microbial Sulfatases| Enzyme | Source Organism | Substrate Type |
|---|---|---|
| Arylsulfatase | Pseudomonas aeruginosa | Aryl sulfates |
| Choline Sulfatase | Sinorhizobium meliloti | Alkyl sulfate (Choline-O-sulfate) |
| Arylsulfatase | Klebsiella aerogenes | Aryl sulfates |
| Arylsulfatase | Pedobacter yulinensis | Aromatic sulfated substrates |
Biological and Molecular Interactions of Vanillylmethanol 4 Sulfate
Enzymatic Interactions and Substrate Specificity
The biotransformation of phenolic compounds, such as vanillylmethanol, is a critical process in human physiology, primarily involving phase II metabolizing enzymes like sulfotransferases (SULTs). The resulting sulfated metabolites can then be acted upon by sulfatases, which hydrolyze sulfate (B86663) esters.
Modulation of Sulfotransferase Activity
Sulfotransferases are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, such as a phenol (B47542). elsevierpure.com This process, known as sulfation or sulfonation, generally increases the water solubility of the compound, facilitating its excretion. Vanillylmethanol, as a phenolic compound, is a potential substrate for phenol sulfotransferases (PSTs).
Human tissues contain at least two major forms of PSTs: a thermolabile (TL) form and a thermostable (TS) form. elsevierpure.com The TL form is known to sulfate catecholamines like dopamine (B1211576), while the TS form acts on simpler phenols. elsevierpure.com Given its structure, vanillylmethanol would likely be a substrate for the TS form of PST. The enzymatic product of this reaction is Vanillylmethanol 4-Sulfate. While direct studies on vanillylmethanol's modulation of SULT activity are limited, the metabolism of similar phenolic compounds suggests that it would act as a substrate rather than a significant inhibitor or activator of these enzymes under normal physiological conditions.
One particular sulfotransferase, SULT4A1, is expressed predominantly in the brain. wikipedia.orggenecards.org Although it is believed to be involved in the metabolism of neurotransmitters, its specific endogenous substrate has not yet been identified. wikipedia.orgnih.govclarityxdna.com It is plausible that, within the brain, SULT4A1 could be involved in the sulfation of phenolic compounds like vanillylmethanol, though further research is needed to confirm this.
Table 1: General Substrate Specificity of Human Phenol Sulfotransferases
| Enzyme Form | Primary Substrates | General Function |
|---|---|---|
| Thermolabile (TL) PST | Dopamine, Catecholamines | Regulation of neurotransmitter levels |
| Thermostable (TS) PST | Simple phenols, p-nitrophenol | Detoxification of xenobiotics |
Inhibition or Activation of Sulfatases
Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, effectively reversing the action of sulfotransferases. wikipedia.org Arylsulfatases, in particular, act on sulfated aromatic compounds. wikipedia.org Vanillylmethanol 4-Sulfate, being an aryl sulfate, is a potential substrate for arylsulfatases. The hydrolysis of Vanillylmethanol 4-Sulfate would regenerate the parent compound, vanillylmethanol.
This enzymatic cleavage is a critical step in what is known as "sulfate conjugation and deconjugation cycling," which can influence the biological activity of the parent compound. Steroid sulfatase (STS), for example, is a well-studied arylsulfatase that plays a key role in the production of active steroid hormones from their sulfated, inactive precursors. patsnap.comwikipedia.org Inhibitors of STS are of significant interest for the treatment of hormone-dependent cancers. patsnap.comnih.gov While Vanillylmethanol 4-Sulfate itself is not a known modulator of sulfatase activity, its structural similarity to other aryl sulfates suggests it could competitively inhibit the hydrolysis of other substrates. The mechanism of arylsulfatase action often involves a formylglycine residue in the active site. acs.org
Table 2: Major Human Arylsulfatases and Their General Substrates
| Arylsulfatase | General Substrates |
|---|---|
| Arylsulfatase A (ARSA) | Cerebroside-3-sulfate |
| Arylsulfatase B (ARSB) | N-acetylgalactosamine-4-sulfate |
| Steroid Sulfatase (STS) | Steroid sulfates (e.g., DHEA-S, estrone (B1671321) sulfate) |
Kinetic Studies of Enzyme-Substrate Binding
Detailed kinetic studies (e.g., determination of Km and Vmax) for the interaction of Vanillylmethanol 4-Sulfate with specific sulfatases are not currently available in the scientific literature. Similarly, the kinetics of vanillylmethanol sulfation by various SULT isoforms have not been extensively characterized.
However, studies on other phenolic compounds can provide some insight. For instance, the affinity (Km) of phenol sulfotransferase for dopamine is significantly higher than for p-nitrophenol. nih.gov This suggests that the specific chemical structure of the phenolic substrate plays a crucial role in the efficiency of the sulfation reaction. Kinetic analysis of the Pseudomonas aeruginosa arylsulfatase has shown that it can hydrolyze both its native substrate, p-nitrophenyl-sulfate, and a promiscuous substrate, p-nitrophenyl-phosphate, with comparable reaction kinetics, indicating a degree of flexibility in the active site. nih.gov
Receptor and Protein Binding Studies
The biological effects of a compound are not only determined by its metabolism but also by its ability to interact with cellular proteins, including receptors and transport proteins.
Investigation of Direct Molecular Targets
Direct molecular targets for Vanillylmethanol 4-Sulfate have not been explicitly identified. However, the parent compound, vanillylmethanol (also known as vanillyl alcohol), and its metabolite, vanillic acid, have been shown to possess anti-inflammatory and antioxidant properties. nih.gov These effects are likely mediated through interactions with various cellular proteins involved in inflammatory and oxidative stress pathways.
It is plausible that the sulfated form, Vanillylmethanol 4-Sulfate, may also interact with specific proteins. Phenolic sulfates have been shown to be abundant metabolites in human plasma after the consumption of polyphenol-rich foods. researchgate.netwhiterose.ac.uk Their high concentrations suggest they may have biological activities of their own, potentially through binding to plasma proteins or cell surface receptors. For example, some phenolic compounds have been found to interact with the estrogen receptor alpha. researchgate.net While there is no direct evidence for Vanillylmethanol 4-Sulfate, this remains an area for future investigation.
Ligand-Receptor Interaction Mechanisms
The mechanisms by which Vanillylmethanol 4-Sulfate might interact with receptors or other proteins are likely to be influenced by its chemical properties. The presence of the negatively charged sulfate group would significantly alter its polarity and size compared to the parent compound, vanillylmethanol. This could affect its ability to cross cell membranes and bind to intracellular targets.
Studies on the binding of other phenolic compounds and their sulfates to proteins like human serum albumin (HSA) have shown that sulfation can either increase or decrease binding affinity, depending on the specific compound. nih.gov For example, quercetin-3'-sulfate was found to bind to HSA more readily than quercetin (B1663063) itself. nih.gov The binding of phenolic compounds to HSA is often driven by hydrophobic interactions and hydrogen bonding. nih.gov Given its structure, Vanillylmethanol 4-Sulfate could potentially bind to plasma proteins, which would affect its distribution and bioavailability.
The parent compound of a related molecule, olvanil (B1677277) (N-vanillyl-cis-9-octadecenoamide), has been shown to interact with cannabinoid and vanilloid receptors, although olvanil itself appears to act through mechanisms independent of these receptors in some cell types. nih.gov This highlights the complexity of predicting ligand-receptor interactions based on structural similarity alone.
Conformational Changes Induced by Binding
There is no available research that has investigated the conformational changes of target molecules upon binding to Vanillylmethanol 4-Sulfate Sodium Salt. Similarly, studies detailing the specific conformational state of this compound itself when interacting with biological macromolecules are absent from the scientific literature. While general principles suggest that the introduction of a sulfate group can alter the conformational preferences of a molecule, specific data for this compound is lacking. beilstein-journals.org
Cellular and Subcellular Distribution (non-human models)
There are no published studies on the cellular and subcellular distribution of this compound in any non-human models.
Cellular Uptake and Efflux Mechanisms
Specific cellular uptake and efflux mechanisms for this compound have not been identified. However, it is known that sulfated phenolic compounds are often substrates for organic anion transporters (OATs). nih.govnih.govmdpi.com It is plausible that this compound could be transported by such mechanisms, but direct experimental evidence is not available.
Intracellular Localization and Compartmentalization
There is no information available regarding the intracellular localization and compartmentalization of this compound. Research has not yet explored where this compound might accumulate within a cell, such as in the cytosol, mitochondria, or other organelles.
Membrane Permeability and Transport Characteristics
The membrane permeability and specific transport characteristics of this compound have not been determined. The presence of a hydrophilic sulfate group suggests that its passive diffusion across lipid bilayers would be limited, likely necessitating carrier-mediated transport. physiology.org
Signaling Pathway Modulation in Cell-Based Assays
There are no published cell-based assays that have investigated the effects of this compound on signaling pathways.
Impact on Intracellular Signaling Cascades
Specific research on the impact of this compound on intracellular signaling cascades is not available. Studies on related compounds, such as vanillin (B372448), have shown modulation of pathways like PI3K/Akt and MAPK. acs.orgnih.gov However, it is not known if the sulfated form, this compound, would exhibit similar activities.
Data Tables
Due to the absence of specific research findings for this compound, no data tables can be generated.
Gene Expression and Protein Regulation Studies
Research into the effects of vanillylmethanol on gene expression and protein regulation has primarily focused on its anti-inflammatory and antioxidant mechanisms. These studies have revealed its ability to modulate key signaling pathways and the expression of proteins involved in inflammation and cellular adhesion.
One of the key mechanisms of action for vanillylmethanol is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. In human gastric adenocarcinoma (AGS) cells, used as a model for gastric inflammation, homovanillyl alcohol was found to inhibit NF-κB driven transcription and its nuclear translocation, albeit to a lesser extent than hydroxytyrosol. mdpi.com The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, and its inhibition can lead to a downregulation of pro-inflammatory cytokines and other inflammatory mediators.
In the context of vascular inflammation, which is a key factor in the development of atherosclerosis, vanillylmethanol has been shown to regulate the expression of adhesion molecules on endothelial cells. In human umbilical vein endothelial cells (HUVECs), it was able to inhibit the cell surface expression of E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). mdpi.com Interestingly, the effect on mRNA expression was only significant for E-selectin, suggesting that the regulation of ICAM-1 and VCAM-1 may occur at a post-transcriptional level. mdpi.com Another study in human monocytic U937 cells also reported a reduction in ICAM-1 expression. mdpi.com
Furthermore, a patent for an olive leaf extract mentioned that an isomer of homovanillyl alcohol showed a trend for a protective effect on the inducible nitric oxide synthase (iNOS) gene in chondrocytes. google.com iNOS is an inflammation-related gene responsible for the production of nitric oxide, a key mediator in inflammatory processes.
The regulation of proteins involved in cellular metabolism has also been observed. In a study on melanoma cell lines, homovanillyl alcohol was found to alter the glycolytic rate of MNT1 cells by inhibiting the extracellular signal-regulated kinase (ERK). researchgate.net The ERK pathway is a component of the MAPK signaling cascade, which is involved in the regulation of cell proliferation, differentiation, and survival.
Table 1: Summary of Gene and Protein Regulation by Vanillylmethanol (Homovanillyl Alcohol)
| Target | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| NF-κB | Human gastric adenocarcinoma (AGS) cells | Inhibition of transcription and nuclear translocation | mdpi.com |
| E-selectin | Human umbilical vein endothelial cells (HUVECs) | Inhibition of cell surface expression and mRNA expression | mdpi.com |
| ICAM-1 | Human umbilical vein endothelial cells (HUVECs) | Inhibition of cell surface expression | mdpi.com |
| ICAM-1 | Human monocytic cells (U937) | Reduction in expression | mdpi.com |
| VCAM-1 | Human umbilical vein endothelial cells (HUVECs) | Inhibition of cell surface expression | mdpi.com |
| iNOS | Chondrocytes | Trend for a protective effect | google.com |
Cell Culture Model Investigations of Biological Responses
The biological responses to vanillylmethanol have been investigated in various cell culture models, providing further evidence for its antioxidant and anti-inflammatory effects. These studies have utilized different cell types to model various physiological and pathological conditions.
In human gastric adenocarcinoma (AGS) cells, vanillylmethanol demonstrated anti-inflammatory effects. nih.gov This aligns with the findings on its inhibition of the NF-κB pathway in the same cell line.
The protective effects of vanillylmethanol against oxidative stress have been demonstrated in Caco-2 cells, a model of the intestinal barrier. In these cells, vanillylmethanol was able to protect cell membranes from oxidative damage induced by tert-butyl hydroperoxide (TBH). mdpi.com The mechanism for this protection was attributed to its ability to directly scavenge peroxyl radicals and donate a hydrogen atom. mdpi.com
Studies using human red blood cells (erythrocytes) have also highlighted the antioxidant capacity of vanillylmethanol. It was shown to significantly decrease ROS-induced oxidative stress at concentrations of 10–50 µM. mdpi.com However, it is noteworthy that in one study, the glucuronide conjugate of homovanillyl alcohol showed a weaker protective effect against oxidative hemolysis compared to the parent compound, suggesting that conjugation may modulate its biological activity. mdpi.com
In the context of cancer research, the effects of homovanillyl alcohol have been studied in melanoma cell lines. In A375 and MNT1 mutant melanoma lines, it was shown to alter the glycolytic rate of MNT1 cells. researchgate.net
Furthermore, investigations into its role in vascular health have utilized human monocytic U937 cells, where it was found to reduce cell adhesion. mdpi.com This effect is consistent with its ability to downregulate the expression of adhesion molecules on endothelial cells, further supporting its potential role in mitigating the early stages of atherosclerosis.
Table 2: Investigated Biological Responses of Vanillylmethanol (Homovanillyl Alcohol) in Cell Culture Models
| Cell Line | Biological Response | Key Findings | Reference |
|---|---|---|---|
| Human gastric adenocarcinoma (AGS) cells | Anti-inflammatory effects | Corroborates NF-κB inhibition | nih.gov |
| Caco-2 cells | Protection against oxidative damage | Protected cell membranes from TBH-induced damage via radical scavenging | mdpi.com |
| Human red blood cells | Reduction of oxidative stress | Decreased ROS-induced oxidative stress | mdpi.com |
| MNT1 melanoma cells | Alteration of cellular metabolism | Altered glycolytic rate through ERK inhibition | researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of Vanillylmethanol 4-Sulfate Sodium Salt from complex mixtures.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of sulfated phenolic compounds like Vanillylmethanol 4-Sulfate. nih.govmdpi.com This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte. bsn-srl.itresearchgate.net A typical approach involves reverse-phase liquid chromatography to separate the compound from other matrix components, followed by detection using electrospray ionization (ESI) in negative ion mode, which is well-suited for sulfated compounds. bsn-srl.itgoogleapis.com
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both quantification and qualification, ensuring a high degree of confidence in the identification. googleapis.com For Vanillylmethanol 4-Sulfate, the precursor ion would be the deprotonated molecule [M-Na]⁻, and characteristic product ions would result from the loss of the sulfate (B86663) group (SO₃). nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Vanillylmethanol 4-Sulfate Analysis
| Parameter | Value |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 233.0 (for [M-H]⁻ of the free acid form) |
| Product Ion (m/z) | 153.0 ([M-H-SO₃]⁻) |
Due to its low volatility, this compound is not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govnih.gov Therefore, a derivatization step is mandatory to convert the non-volatile salt into a thermally stable and volatile compound. jfda-online.comresearchgate.net A common approach for sulfated compounds involves a two-step process: first, solvolysis or enzymatic hydrolysis to cleave the sulfate group, followed by derivatization of the resulting hydroxyl groups of the parent molecule, vanillyl alcohol. nih.govnih.gov
Alternatively, a direct derivatization of the sulfated compound can be attempted, though this is less common. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique to derivatize hydroxyl groups, making the analyte suitable for GC-MS analysis. elsevierpure.comresearchgate.netnih.govtcichemicals.com
Table 2: Hypothetical GC-MS Derivatization and Analysis Parameters
| Parameter | Value |
|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction Conditions | 60°C for 30 minutes |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial 100°C, ramp to 280°C |
| Ionization Mode | Electron Ionization (EI, 70 eV) |
Ion Chromatography (IC) is a highly effective method for the direct determination of the sulfate content in salt forms of organic compounds. brainly.comchemicalbook.com This technique is particularly useful for quantifying the inorganic sulfate counter-ion or for assaying the total sulfate content after appropriate sample preparation. nih.gov The separation is achieved on an anion-exchange column, followed by suppressed conductivity detection, which provides excellent sensitivity for sulfate ions. brainly.comchemicalbook.com This method is robust and can be validated for specificity, linearity, accuracy, and precision. nih.gov
Table 3: Typical Ion Chromatography Conditions for Sulfate Analysis
| Parameter | Value |
|---|---|
| IC Column | Anion-exchange column (e.g., IonPac AS18) |
| Eluent | Potassium hydroxide (B78521) (KOH) or carbonate/bicarbonate buffer |
| Eluent Generation | Reagent-Free™ IC (RFIC™) system can be used |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity |
| Injection Volume | 25 µL |
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism for charged species like Vanillylmethanol 4-Sulfate. wikipedia.orglibretexts.org In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differences in the electrophoretic mobility of the ions in an electric field. libretexts.orgmdpi.com Due to its anionic nature, Vanillylmethanol 4-Sulfate would migrate towards the anode. The high surface-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages for rapid and highly efficient separations. wikipedia.org
For enhanced selectivity and resolution, especially in complex matrices, coupling CE with mass spectrometry (CE-MS) can be employed. researchgate.net This hyphenated technique provides both separation based on charge and size, and mass-to-charge ratio information, leading to highly confident identification. researchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including Vanillylmethanol 4-Sulfate. hyphadiscovery.comiupac.orgjchps.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to determine the precise connectivity of atoms within the molecule. researchgate.net
For Vanillylmethanol 4-Sulfate, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the vanillyl moiety, the methoxy (B1213986) group protons, and the methylene (B1212753) protons adjacent to the sulfate group. chemicalbook.comresearchgate.net The presence of the electron-withdrawing sulfate group at the 4-position would induce a downfield shift in the chemical shifts of the nearby aromatic protons compared to the parent vanillyl alcohol. brainly.comrsc.org The exact chemical shifts would be dependent on the solvent used. brainly.com
Table 4: Predicted ¹H NMR Chemical Shifts for Vanillylmethanol 4-Sulfate (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | ~7.0-7.3 | Multiplet |
| Methylene (-CH₂O-) | ~4.5-4.7 | Singlet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for the qualitative analysis of molecular structures, including complex metabolites like Vanillylmethanol 4-Sulfate. These methods provide critical information regarding the functional groups present in the molecule.
Infrared (IR) Spectroscopy is utilized to identify specific covalent bonds within a molecule by measuring the absorption of infrared radiation at various frequencies. For Vanillylmethanol 4-Sulfate, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct functional groups. The most prominent feature for sulfated compounds is the S=O stretching vibration, which typically appears in the 1230 cm⁻¹ region. nih.gov The presence of a phenolic ring and hydroxyl groups will also generate specific signals. The O-H stretching vibration from the phenolic hydroxyl group would be observed, potentially around 3300-3400 cm⁻¹. mdpi.comnih.gov The fingerprint region (1450–500 cm⁻¹) will show a unique pattern of peaks corresponding to the entire molecular structure, which is crucial for distinguishing it from similar compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for detecting compounds with chromophores, such as aromatic rings and conjugated systems. The phenolic ring in Vanillylmethanol 4-Sulfate acts as a chromophore. Phenolic derivatives typically exhibit absorption maxima in the UV region, often between 280 and 330 nm. nih.gov The exact position and intensity of the absorption peak can be influenced by the solvent and the presence of substituents on the aromatic ring.
The following table summarizes the expected spectroscopic data for the functional groups in Vanillylmethanol 4-Sulfate.
Table 1: Predicted Spectroscopic Data for Vanillylmethanol 4-Sulfate
| Functional Group | Spectroscopic Technique | Predicted Absorption Range/λmax | Reference |
|---|---|---|---|
| Sulfate Ester (S=O) | Infrared (IR) | ~1230 cm⁻¹ | nih.gov |
| Phenolic Hydroxyl (O-H) | Infrared (IR) | ~3300-3400 cm⁻¹ | mdpi.comnih.gov |
| Aromatic Ring (C=C) | Infrared (IR) | ~1450-1600 cm⁻¹ | researchgate.net |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is crucial for confirming the identity of metabolites like Vanillylmethanol 4-Sulfate in complex biological matrices. frontiersin.org
Coupled with separation techniques like Ultra-High Performance Liquid Chromatography (UHPLC), HRMS allows for the confident identification of target analytes. frontiersin.orgnih.gov For Vanillylmethanol 4-Sulfate, HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) mass analyzer, can provide a mass measurement with sub-parts-per-million (ppm) accuracy. This precision enables the differentiation of Vanillylmethanol 4-Sulfate from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule. Analysis is often performed in negative ion mode via electrospray ionization (ESI), which would detect the deprotonated molecule [M-H]⁻ or the desodiated molecule [M-Na]⁻.
Table 2: Calculated Exact Mass of Vanillylmethanol 4-Sulfate
| Form | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Compound | C₈H₁₀O₆S | 234.020 |
| Deprotonated Ion [M-H]⁻ | C₈H₉O₆S⁻ | 233.012 |
In tandem mass spectrometry (MS/MS) experiments, the isolated ion is fragmented to produce a characteristic pattern of product ions. For sulfated metabolites, a common fragmentation pathway is the neutral loss of SO₃ (79.9568 Da), which can be used to identify and confirm the presence of a sulfate group. frontiersin.org
Radiochemical and Isotopic Labeling Methods
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to achieve accurate quantification in complex samples. nih.gov This involves replacing one or more atoms in the molecule of interest with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
Synthesis of Isotopically Labeled Vanillylmethanol 4-Sulfate
The synthesis of isotopically labeled Vanillylmethanol 4-Sulfate can be achieved through chemoenzymatic or purely chemical routes using labeled precursors. For instance, a common approach involves using an aryl sulfotransferase enzyme to catalyze the transfer of a sulfate group from a donor to a labeled vanillylmethanol precursor. mdpi.com
A potential synthetic strategy could involve:
Starting with a labeled precursor: Commercially available labeled vanillin (B372448) or vanillyl alcohol (e.g., with ¹³C in the aromatic ring or deuterium (B1214612) on the methoxy group) could be used.
Enzymatic Sulfation: An aryl sulfotransferase enzyme would be employed to transfer a sulfate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group of the labeled vanillyl alcohol.
Purification: The resulting labeled Vanillylmethanol 4-Sulfate would be purified using chromatographic techniques like HPLC. mdpi.com
Alternatively, chemical synthesis could be performed using labeled reactants, although this may require more complex protection and deprotection steps.
Application in Metabolic Tracing Studies
Once synthesized, isotopically labeled Vanillylmethanol 4-Sulfate can be administered to non-human biological systems (e.g., cell cultures, animal models) to study its metabolic fate. nih.govnih.gov By using mass spectrometry to track the mass shift imparted by the isotope label, researchers can follow the compound and its downstream metabolites through various biochemical pathways. nih.gov
For example, administering ¹³C-labeled Vanillylmethanol 4-Sulfate to a rat model would allow researchers to:
Identify potential further metabolism, such as oxidation of the alcohol group or demethylation.
Determine the rate of clearance and routes of excretion (e.g., urine, feces).
Investigate whether the compound undergoes desulfation and subsequent conjugation with other moieties.
These studies provide invaluable insights into the biotransformation and disposition of the compound within a living system. nih.gov
Quantitative Analysis with Labeled Standards
Isotopically labeled Vanillylmethanol 4-Sulfate is the gold standard for quantitative analysis by mass spectrometry, a technique known as stable isotope dilution analysis. nih.gov The labeled compound is used as an internal standard, which is added to a biological sample at a known concentration before sample preparation. nih.gov
Because the labeled internal standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same effects during sample extraction, processing, and ionization in the mass spectrometer. Any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally. nih.gov By measuring the ratio of the MS signal intensity of the endogenous analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for variations in sample handling and matrix effects. nih.gov
Sample Preparation and Matrix Effects in Biological Samples (non-human)
The accurate analysis of Vanillylmethanol 4-Sulfate in non-human biological samples (e.g., plasma, urine, tissue homogenates) requires effective sample preparation to remove interfering substances and minimize matrix effects. chromatographyonline.com
Sample Preparation aims to isolate the analyte from the complex biological matrix, which contains proteins, lipids, salts, and other metabolites that can interfere with analysis. Common techniques include:
Protein Precipitation (PPT): Often the first step for plasma or serum samples. A cold organic solvent, such as acetonitrile or methanol, is added to denature and precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
Solid-Phase Extraction (SPE): A highly effective and common technique where the sample is passed through a solid sorbent cartridge. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used depending on the analyte's properties.
Matrix Effects are a significant challenge in LC-MS based bioanalysis. chromatographyonline.com They are caused by co-eluting components from the biological matrix that alter the ionization efficiency of the analyte, leading to signal suppression or enhancement. chromatographyonline.com This can compromise the accuracy and reproducibility of the analysis. For sulfated metabolites in urine, for instance, high concentrations of salts and other polar compounds can cause significant matrix effects. frontiersin.org Strategies to mitigate matrix effects include optimizing the chromatographic separation to resolve the analyte from interfering compounds, using a more selective sample preparation method, or employing an isotopically labeled internal standard, which co-elutes with the analyte and compensates for these effects. chromatographyonline.com
Table 3: Common Sample Preparation Techniques for Sulfated Metabolites in Non-Human Biological Fluids
| Technique | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Solubilization of analyte and precipitation of proteins with an organic solvent. nih.gov | Plasma, Serum | Simple, fast, inexpensive. | Non-selective, may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Plasma, Urine | Cleaner extracts than PPT. | Labor-intensive, uses large volumes of organic solvents. |
Extraction Protocols from Biological Matrices (e.g., rat plasma)
The initial and one of the most critical steps in the analysis of this compound from biological matrices such as rat plasma is the efficient extraction of the analyte from interfering components like proteins, phospholipids, and salts. The choice of extraction method significantly impacts the purity of the sample and, consequently, the sensitivity and accuracy of the analytical method. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a widely used method due to its simplicity and speed. It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), to the plasma sample to denature and precipitate proteins. nih.govbiotage.com The supernatant, containing the analyte, is then separated by centrifugation. youtube.com While straightforward, PPT may result in a less clean extract compared to other methods, potentially leading to significant matrix effects. biotage.com The efficiency of protein removal can vary depending on the precipitating agent and the ratio of solvent to plasma. nih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT, resulting in a cleaner extract and reduced matrix effects. nih.gov This technique involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. For a polar and sulfated compound like Vanillylmethanol 4-Sulfate, a reverse-phase or a mixed-mode cation exchange SPE cartridge could be employed. HybridSPE®, which combines protein precipitation and SPE in a single device, has also been shown to be effective in removing phospholipids, a major source of matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. The choice of organic solvent is crucial and depends on the polarity of the analyte. For Vanillylmethanol 4-Sulfate, which is highly water-soluble, LLE might be less straightforward and may require ion-pairing reagents to enhance its partitioning into the organic phase.
A comparison of common extraction methods for plasma samples is presented below:
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using organic solvents or acids. nih.govbiotage.com | Simple, fast, and inexpensive. biotage.com | Less clean extract, potential for significant matrix effects. biotage.com | Variable, can be >90% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. nih.gov | High selectivity, cleaner extracts, reduced matrix effects. nih.gov | More time-consuming and costly than PPT. | >85% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive, may have emulsion formation issues. | Highly variable, dependent on solvent and analyte properties. |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as increased volatility for gas chromatography (GC) or enhanced ionization efficiency for mass spectrometry (MS). researchgate.netpsu.edu For a polar and non-volatile compound like this compound, derivatization is often essential for GC-MS analysis and can be beneficial for LC-MS/MS.
Silylation: This is a common derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl and amine groups. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte for GC-MS analysis. nih.gov
Acylation: This process introduces an acyl group into the molecule. It can be used to improve chromatographic behavior and mass spectrometric fragmentation.
Alkylation: This strategy involves the addition of an alkyl group. For acidic compounds, esterification is a form of alkylation that can improve GC-MS analysis.
For LC-MS/MS analysis, derivatization can be employed to enhance the ionization efficiency of the analyte. For instance, introducing a permanently charged group or a group that is easily ionizable can significantly improve the signal intensity in electrospray ionization (ESI).
| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |
| BSTFA/MSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability. nih.gov | GC-MS |
| Pentafluorobenzyl (PFB) Bromide | Phenolic hydroxyl, Carboxyl | Introduces an electrophoric group for enhanced detection by Electron Capture Detection (ECD). | GC-ECD, GC-MS (NCI) |
| Dansyl Chloride | Phenolic hydroxyl, Primary/Secondary Amines | Introduces a fluorescent tag for enhanced detection. | LC-Fluorescence, LC-MS/MS |
Matrix Effect Assessment and Mitigation
The matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the biological matrix. nih.gov It can lead to either ion suppression or enhancement, resulting in inaccurate quantification. A thorough assessment and mitigation of matrix effects are mandatory for the validation of bioanalytical methods.
Assessment of Matrix Effect: The most common method to assess the matrix effect is the post-extraction addition approach. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as:
MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
An MF value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The internal standard (IS) normalized MF is also calculated to evaluate the effectiveness of the IS in compensating for the matrix effect.
Mitigation of Matrix Effect: Several strategies can be employed to minimize or eliminate matrix effects:
Improved Sample Cleanup: Utilizing more selective extraction techniques like SPE can significantly reduce the concentration of interfering matrix components. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step. This can involve using a different stationary phase, modifying the mobile phase composition, or using a gradient elution.
Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression or enhancement.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has the same physicochemical properties as the analyte and will be affected by the matrix in the same way, thus effectively compensating for any matrix effects. The deuterated form, Vanillylmethanol 4-Sulfate-d3 Sodium Salt, would be an appropriate SIL-IS for this purpose.
The following table summarizes key parameters in assessing matrix effects:
| Parameter | Description | Acceptance Criteria |
| Matrix Factor (MF) | A quantitative measure of the matrix effect (suppression or enhancement). | Typically, the coefficient of variation (CV) of the MF from at least 6 different lots of matrix should be ≤15%. |
| Internal Standard (IS) Normalized Matrix Factor | The ratio of the analyte MF to the IS MF. | The CV of the IS-normalized MF from at least 6 different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
By carefully selecting and optimizing these advanced analytical methodologies, researchers can achieve accurate and reliable quantification of this compound in complex biological matrices, which is essential for its further investigation in various scientific fields.
No Publicly Available Research Found for Computational Studies of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific research was identified pertaining to the structure-activity relationships, molecular docking, or Quantitative Structure-Activity Relationship (QSAR) modeling of this compound. The requested detailed analysis, including the prediction of binding affinity, elucidation of ligand-protein interactions, conformational analysis, and the development of predictive models for biological activity for this specific compound, does not appear to be available in the public domain.
Extensive queries were conducted across multiple scholarly and scientific platforms to locate studies that would fulfill the requirements of the requested article structure. These searches aimed to uncover any computational chemistry research, molecular modeling, or in silico analysis focused on this compound. However, the results consistently indicated a lack of published data in these specific areas.
While general information regarding the identification and basic properties of this compound can be located, the in-depth computational and structure-activity relationship studies necessary to populate the requested article sections are absent from the available scientific literature. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly focused on this compound as per the provided outline.
Lack of Publicly Available Research Hinders Exploration of this compound Analogs
A thorough review of scientific literature reveals a significant gap in publicly available research concerning the design, synthesis, and in vitro evaluation of analogs of this compound. Despite the potential interest in the structure-activity relationships of this compound, there is a notable absence of studies detailing the synthesis of its derivatives, the evaluation of these modified compounds in laboratory settings, or the use of computational methods to guide their rational design.
This scarcity of information prevents a detailed discussion on the topics of analog synthesis, in vitro evaluation, and computational design insights as they pertain specifically to this compound. The scientific community has yet to publish research that would allow for an analysis of how structural modifications to this parent compound influence its biological activity.
While the broader fields of medicinal chemistry and drug discovery frequently employ the strategies of analog synthesis, in vitro testing, and computational modeling to optimize lead compounds, these methodologies have not been publicly applied to this compound. The exploration of its structure-activity relationships remains an open area for future scientific investigation. Without foundational research on the synthesis and biological testing of its derivatives, any discussion on the rational design of new analogs would be purely speculative.
Emerging Research Applications and Future Perspectives
Utilization as a Biochemical Probe or Standard in Research
The unique properties of vanillylmethanol 4-sulfate sodium salt make it a valuable tool in biochemical research, particularly as a standard for analytical measurements. The availability of its deuterated form, vanillylmethanol 4-sulfate-d3 sodium salt, underscores its application as an internal standard in mass spectrometry-based quantification. The use of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry, allowing for precise and accurate measurement of endogenous and xenobiotic substances in complex biological matrices. acs.orgisotope.comstackexchange.comnih.gov
Development of Assays for Sulfotransferase or Sulfatase Activity
Vanillylmethanol 4-sulfate is the product of the sulfation of vanillyl alcohol, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com Benzylic alcohols, the chemical class to which vanillyl alcohol belongs, are known substrates for aryl sulfotransferases. nih.govnih.govsigmaaldrich.com This relationship allows for the development of assays to measure the activity of these enzymes.
Sulfotransferase Activity Assay: An assay for sulfotransferase activity can be designed by incubating the enzyme with vanillyl alcohol and the sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). The rate of formation of vanillylmethanol 4-sulfate can then be measured over time, providing a quantitative measure of enzyme activity.
Sulfatase Activity Assay: Conversely, vanillylmethanol 4-sulfate can serve as a substrate for sulfatase enzymes, which catalyze the hydrolysis of sulfate esters. A sulfatase activity assay would measure the rate of disappearance of vanillylmethanol 4-sulfate or the rate of appearance of its hydrolysis product, vanillyl alcohol.
General methods for assaying sulfatase activity often employ a chromogenic substrate that releases a colored product upon hydrolysis, allowing for spectrophotometric measurement. medchemexpress.comwikipedia.org A similar principle could be applied using vanillylmethanol 4-sulfate, with detection of the product by methods such as high-performance liquid chromatography (HPLC).
Application in Metabolomics Research (non-human)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Vanillylmethanol 4-sulfate is a relevant analyte in non-human metabolomics studies, particularly those investigating the metabolism of xenobiotics.
A study on the metabolism of vanillin (B372448) in rats demonstrated that vanillyl alcohol is a significant metabolite, and it is primarily excreted as glucuronide and/or sulfate conjugates. nih.gov This finding directly implicates vanillylmethanol 4-sulfate as a key metabolite in this animal model. Therefore, in metabolomics studies involving the administration of vanillin or vanillyl alcohol to non-human subjects, the detection and quantification of vanillylmethanol 4-sulfate in urine or plasma would be crucial for understanding the disposition of these compounds. nih.govnih.gov Metabolomics studies in alcohol research have also highlighted significant metabolic perturbations that can be tracked. plos.orgelifesciences.orgdovepress.com
Investigation in Specific Biological Systems (non-human)
The study of vanillylmethanol 4-sulfate in non-human biological systems offers insights into fundamental physiological and cellular processes, such as xenobiotic metabolism and cellular stress responses.
Role in Animal Models of Physiological Processes
As established, vanillylmethanol 4-sulfate is a metabolite of vanillyl alcohol in rats. nih.gov Its formation represents a key step in the detoxification and elimination of vanillyl alcohol. The parent compound, vanillyl alcohol, has been shown to exert biological effects. For instance, a study in mice demonstrated that vanillyl alcohol promotes cell proliferation and neuroblast differentiation in the dentate gyrus. nih.gov In such a physiological context, the sulfation of vanillyl alcohol to form vanillylmethanol 4-sulfate is an integral part of the metabolic inactivation and clearance of the biologically active parent compound.
The table below summarizes the metabolites of vanillin identified in rat urine, highlighting the significance of vanillyl alcohol and its subsequent conjugation.
| Metabolite | Percentage of Dose Excreted |
| Vanillin | 7% |
| Vanillyl alcohol | 19% |
| Vanillic acid | 47% |
| Vanilloylglycine | 10% |
| Catechol | 8% |
| 4-Methylcatechol | 2% |
| Guaiacol | 0.5% |
| 4-Methylguaiacol | 0.6% |
| Data from a study on the metabolism of vanillin in rats. nih.gov The vanillyl alcohol is primarily excreted as sulfate and glucuronide conjugates. |
Contribution to Cellular Stress Responses in Model Organisms
Sulfation is a major pathway for the detoxification of xenobiotics and is generally considered a mechanism to mitigate cellular stress. oup.com The precursors of vanillylmethanol 4-sulfate, namely vanillin and vanillyl alcohol, have been studied in the context of cellular stress. Vanillin can be cytotoxic and induce the production of reactive oxygen species (ROS). nih.gov In contrast, its reduced form, vanillyl alcohol, has demonstrated neuroprotective effects by reducing ROS generation and exhibiting anti-apoptotic activity in a dopaminergic cell line model of neurotoxicity. medchemexpress.comresearchgate.net
The conversion of vanillyl alcohol to vanillylmethanol 4-sulfate is a detoxification step that likely contributes to the mitigation of cellular stress. By converting vanillyl alcohol into a more water-soluble and readily excretable form, the sulfation process prevents the potential accumulation of the parent compound and its aldehyde precursor, thereby protecting the cell from their potential toxic effects. The formation of vanillylmethanol 4-sulfate can be seen as a protective cellular response to exposure to these xenobiotics. Chronic alcohol consumption itself is known to induce cellular and mitochondrial stress. mdpi.com
Methodological Advancements in Sulfate Conjugate Analysis
The accurate analysis of sulfate conjugates like vanillylmethanol 4-sulfate in biological matrices requires sensitive and specific analytical methods. Several techniques have been developed and refined for the quantification of sulfate and sulfated compounds.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of sulfate conjugates. Reverse-phase columns, such as C18, are commonly employed with mobile phases consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). nih.gov
Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of sulfate conjugates due to its high sensitivity and specificity. nih.govnih.gov This technique allows for the unambiguous identification and quantification of analytes even at low concentrations in complex mixtures. The use of deuterated internal standards, such as vanillylmethanol 4-sulfate-d3, is a key methodological advancement that enables highly accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov
Other Methods: Other methods for the determination of total sulfate include ion chromatography and automated colorimetric assays. nih.govepa.gov While these methods are useful for measuring inorganic sulfate, they are not suitable for the specific analysis of individual sulfate conjugates like vanillylmethanol 4-sulfate.
The table below outlines some of the key analytical techniques used for the analysis of sulfate and sulfated compounds.
| Analytical Technique | Principle | Application for Vanillylmethanol 4-Sulfate |
| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Quantification of vanillylmethanol 4-sulfate, though may lack sensitivity for low concentrations. |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Highly sensitive and specific quantification, especially with a deuterated internal standard. nih.gov |
| Ion Chromatography | Separation of ions based on their affinity for an ion exchanger. | Measurement of total inorganic sulfate, not specific for vanillylmethanol 4-sulfate. nih.gov |
| Automated Colorimetry | Spectrophotometric measurement of a colored product formed in a reaction with sulfate. | Measurement of total inorganic sulfate, not specific for vanillylmethanol 4-sulfate. epa.gov |
High-Throughput Screening Methodologies
The development of high-throughput screening (HTS) methodologies is crucial for efficiently assessing the biological activities and interactions of a vast number of compounds. While specific HTS assays for this compound are not yet widely reported, established methods for analogous compounds, such as vanillylmandelic acid (VMA) and other phenolic compounds, offer a clear roadmap for future development.
Rapid and simple high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully developed for the analysis of related catecholamine metabolites like VMA in biological samples. nih.gov These methods often require minimal sample pretreatment, allowing for direct analysis and significantly reducing the time per sample. nih.gov Such approaches could be readily adapted for this compound, enabling the screening of its presence in large sample cohorts for metabolomic studies.
Furthermore, various analytical techniques that lend themselves to high-throughput formats are available for phenolic compounds. These include spectrophotometry, chromatography, and enzyme-linked immunosorbent assays (ELISA). slideshare.net ELISA, in particular, offers a sensitive and rapid platform suitable for screening large numbers of samples. google.com The development of a specific antibody for this compound would pave the way for HTS applications to quantify its levels in various biological matrices.
Table 1: Comparison of Potential High-Throughput Screening Methodologies
| Methodology | Principle | Potential Throughput | Key Advantages | Considerations for this compound |
| LC-MS/MS | Separation by chromatography followed by mass-based detection. nih.gov | High | High specificity and sensitivity, minimal sample preparation. nih.gov | Method development and validation would be required. |
| ELISA | Immunoassay using specific antibodies. google.com | Very High | High sensitivity, rapid, and cost-effective for large batches. google.com | Requires the development of a specific antibody. |
| Spectrophotometry | Measurement of light absorption. slideshare.net | Medium to High | Simple, low cost, and widely available instrumentation. slideshare.net | Lower specificity, potential for interference from other compounds. |
Miniaturization and Automation of Analytical Protocols
The trend towards miniaturization and automation in analytical chemistry offers significant advantages, including reduced sample and reagent consumption, faster analysis times, and higher throughput. These principles can be applied to the analysis of this compound.
Techniques like high-performance liquid chromatography (HPLC) are central to the analysis of related compounds and are amenable to automation. nih.govsceti.co.jp Automated sample preparation and injection systems can significantly streamline the analytical workflow. Furthermore, the use of microcolumn chromatography presents a miniaturized approach that can be integrated into automated systems. nih.gov
The development of microfluidic devices, or "lab-on-a-chip" technology, represents the pinnacle of miniaturization. These devices could integrate sample pretreatment, separation, and detection of this compound on a single, small platform. While still a future prospect for this specific compound, the groundwork laid by the analysis of other metabolites suggests this is a feasible and promising direction.
Interdisciplinary Research Directions
The study of this compound is not confined to analytical chemistry but extends into broader biological and ecological contexts.
Integration with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. As a sulfated phenolic compound, this compound is part of the broader metabolome. The sulfation of phenols is a key metabolic process that influences their bioavailability and biological activity. acs.org
In non-human systems, particularly in plants, sulfated phenolic compounds are known to occur and may play significant physiological roles. nih.gov For instance, they have been hypothesized to be involved in neutralizing reactive hydroxyl groups and sequestering sulfate ions, especially in plants growing in saline conditions. nih.gov The study of this compound within a systems biology framework in plants or microorganisms could uncover its role in metabolic pathways and stress responses. NMR-based metabolomic platforms have been successfully used to profile metabolites in plants, and similar approaches could be used to study the metabolic network involving this compound. nih.gov
Potential for Biomarker Discovery (non-human)
The identification of reliable biomarkers is a critical goal in many areas of biological and environmental research. In veterinary medicine and wildlife studies, there is a continuous search for biomarkers to diagnose diseases, monitor health, and understand physiological responses to environmental changes. nih.gov
Given that phenolic compounds are widespread in plants and are metabolized by various organisms, this compound could serve as a potential biomarker in non-human species. For example, its presence or altered levels in the urine or tissues of herbivores could indicate the consumption of specific plant species rich in its precursors. This could have applications in ecological studies of animal diet and foraging behavior.
Furthermore, in the context of plant biology, the accumulation of sulfated compounds like this compound could be a biomarker for specific environmental stressors, such as high salinity. nih.gov Research in this area would involve the metabolic profiling of plants under different conditions to correlate the levels of this compound with specific physiological states.
Table 2: Potential Non-Human Biomarker Applications
| Research Area | Potential Application of this compound | Organism Type |
| Ecology | Biomarker of dietary intake of specific plants. | Herbivores |
| Plant Physiology | Biomarker for environmental stress (e.g., salinity). | Plants |
| Environmental Science | Indicator of metabolic responses to xenobiotics. | Various non-human organisms |
Q & A
Q. How can researchers ensure compliance with safety guidelines when handling this compound?
Q. What steps enhance the reproducibility of crystallographic data for this compound?
- Methodological Answer :
- Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database) with detailed experimental parameters (temperature, wavelength) .
- Validate H-bonding networks using computational tools (e.g., Mercury CSD) .
- Cross-validate unit cell parameters with literature values for analogous sulfated salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
